![molecular formula C20H20N4O2 B1448948 6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide CAS No. 2009273-71-4](/img/structure/B1448948.png)

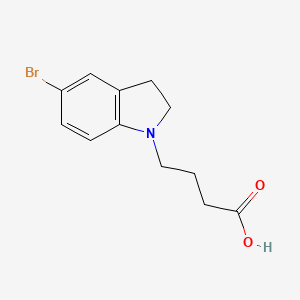

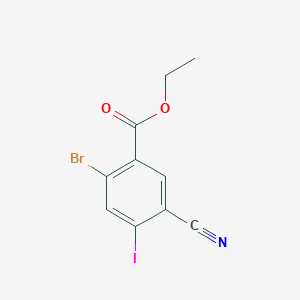

6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide

Übersicht

Beschreibung

6-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide (AEHMBP-6C) is a small molecule that has been studied for its potential in various scientific research applications. AEHMBP-6C is a synthetic compound that is structurally related to the naturally occurring bipyridine compound, N-methyl-4'-ethyl-5'-(4-hydroxyphenyl)-2,2'-bipyridine-6-carboxamide (MEHBP-6C). AEHMBP-6C has been found to possess a broad range of biological activities, including anti-inflammatory, antifungal, anti-tumor, and anti-bacterial properties.

Wissenschaftliche Forschungsanwendungen

Inhibition of USP7

GNE-6776 is a selective inhibitor of Ubiquitin-Specific-Processing Protease 7 (USP7). It non-covalently targets USP7 with an IC50 value of 1.34 μM, attenuating ubiquitin binding and thus inhibiting deubiquitinase activity .

Induction of Tumor Cell Death

GNE-6776 has been shown to induce tumor cell death. It enhances cytotoxicity with chemotherapeutic agents and targeted compounds including PIM kinase inhibitors .

Enhancement of Anti-Tumor Drug Cytotoxicity

GNE-6776 targets cellular USP7, MDM2, and p53 signaling pathways, thereby inducing tumor cell death and enhancing anti-tumor drug cytotoxicity .

Overcoming Chemoresistance in Triple-Negative Breast Cancer (TNBC)

GNE-6776 has been found to play a role in overcoming the chemoresistance of TNBC. USP7 overexpression increased the chemoresistance of TNBC, while the knockdown of USP7 effectively increased the chemosensitivity of chemoresistant TNBC .

Induction of Apoptosis in Chemoresistant TNBC

A USP7 inhibitor effectively induced apoptosis and suppressed metastasis in chemoresistant TNBC .

Stabilization of ABCB1 Protein

USP7 promotes the chemoresistance of TNBC by stabilizing the ABCB1 protein. USP7 is a specific deubiquitinating enzyme for ABCB1 that plays an essential role in drug resistance .

Potential Therapeutic Target for Neoplasms and Hemic and Lymphatic Diseases

GNE-6776, as a USP7 inhibitor, has been identified as a potential therapeutic target for neoplasms and hemic and lymphatic diseases .

Cell Viability Detection

GNE-6776 can be used in cell viability detection. Cells were seeded in 96-well plates, treated with GEN-6776 at different concentrations (5, 10, and 15 μM) for 72–120 h. The 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed for detection of cells viability .

Eigenschaften

IUPAC Name |

5-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-3-15-16(13-6-9-17(23-10-13)20(26)22-2)11-24-19(21)18(15)12-4-7-14(25)8-5-12/h4-11,25H,3H2,1-2H3,(H2,21,24)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYSSYGGXOFJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1C2=CN=C(C=C2)C(=O)NC)N)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide | |

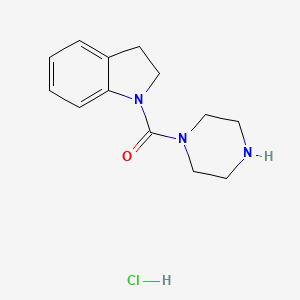

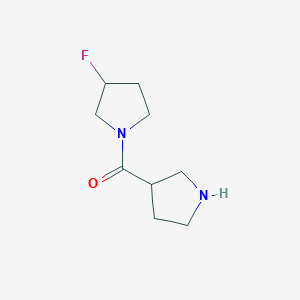

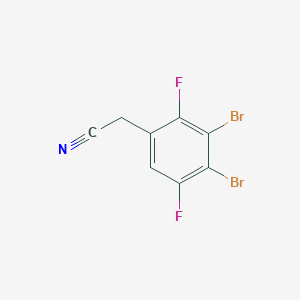

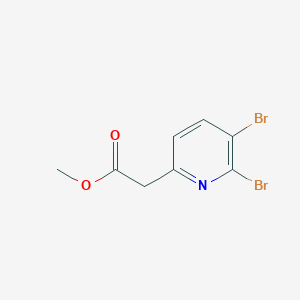

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)